3-Isopropoxy-4-(piperidin-1-yl)aniline
Description
3-Isopropoxy-4-(piperidin-1-yl)aniline is an aromatic amine derivative featuring a piperidine ring substituted at the 4-position and an isopropoxy group at the 3-position of the aniline backbone. This compound is of interest in medicinal chemistry due to its structural versatility, which allows for interactions with biological targets such as kinases or G protein-coupled receptors (GPCRs).
Properties
Molecular Formula |
C14H22N2O |
|---|---|
Molecular Weight |
234.34 g/mol |
IUPAC Name |
4-piperidin-1-yl-3-propan-2-yloxyaniline |
InChI |
InChI=1S/C14H22N2O/c1-11(2)17-14-10-12(15)6-7-13(14)16-8-4-3-5-9-16/h6-7,10-11H,3-5,8-9,15H2,1-2H3 |
InChI Key |
WOMDHJCUMNRPIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)N)N2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropoxy-4-(piperidin-1-yl)aniline typically involves the following steps:
Formation of the Aniline Derivative: The starting material, 3-nitroaniline, undergoes a nucleophilic substitution reaction with isopropyl alcohol in the presence of an acid catalyst to form 3-isopropoxyaniline.
Reduction of the Nitro Group: The nitro group in 3-isopropoxyaniline is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Formation of the Piperidine Derivative: The final step involves the reaction of the amine group with piperidine under basic conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Isopropoxy-4-(piperidin-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidin-1-yl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted aniline derivatives.
Scientific Research Applications
3-Isopropoxy-4-(piperidin-1-yl)aniline has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: The compound can be used in biological studies to investigate its effects on various biological pathways and targets.
Industrial Applications: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Isopropoxy-4-(piperidin-1-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes involved in neurological pathways, thereby exerting its effects on the nervous system.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Functional Group Variations
2-Isopropoxy-5-Methyl-4-(Piperidin-4-yl)aniline (CAS 1035230-24-0)
- Key Differences : The isopropoxy group is at position 2 (vs. 3 in the target compound), with an additional methyl group at position 5 and a piperidin-4-yl substituent (vs. piperidin-1-yl).
- Impact: Positional isomerism significantly alters steric and electronic properties. Piperidin-4-yl substitution may influence binding orientation in receptor pockets compared to piperidin-1-yl .
4-(4-Isopropylpiperazin-1-yl)-3-methoxyaniline (CAS 835633-78-8)
- Key Differences : Methoxy group at position 3 (vs. isopropoxy) and a piperazine ring substituted with isopropyl at the 4-position (vs. unsubstituted piperidin-1-yl).
- The methoxy group’s smaller size may reduce steric hindrance compared to isopropoxy .
3-Fluoro-4-(4-propylpiperazin-1-yl)aniline (CAS 1026156-06-8)
- Key Differences : Fluorine at position 3 (vs. isopropoxy) and a propylpiperazine substituent (vs. piperidin-1-yl).
- The propyl chain on piperazine enhances lipophilicity, which may affect pharmacokinetics .
Heterocyclic and Backbone Modifications
2-Methoxy-4-(3-(piperidin-1-yl)isothiazolo[4,3-b]pyridin-6-yl)aniline
- Key Differences : Incorporates an isothiazolopyridine heterocycle fused to the aniline backbone.
- Impact : The planar isothiazolopyridine system enables π-π stacking interactions, making this compound suitable for kinase inhibition (e.g., cyclin G-associated kinase). This structural complexity is absent in the target compound .
N-Phenyl-2-(piperidin-1-yl)aniline
- Key Differences : Piperidin-1-yl substitution at position 2 (vs. 4) and a phenyl group attached to the aniline nitrogen.
- Position 2 substitution may reduce steric accessibility compared to position 4 .
Stereochemical and Sulfonyl Group Variations
(R)-4-(Piperidin-3-yl)aniline (CAS 1334823-70-9)
- Key Differences : Chiral piperidin-3-yl group (R-configuration) at position 4 (vs. achiral piperidin-1-yl).
- Impact : Stereochemistry can lead to enantioselective interactions with chiral biological targets, such as enzymes or transporters. Piperidin-3-yl’s spatial arrangement may alter binding kinetics .
4-(Piperidin-1-ylsulfonyl)aniline (CAS 6336-68-1)
- Key Differences : Sulfonyl group bridges the piperidine and aniline moieties.
- Impact : The sulfonyl group is electron-withdrawing, reducing the basicity of the aniline NH2 and enhancing stability under acidic conditions. This contrasts with the electron-donating isopropoxy group in the target compound .
Data Table: Key Properties of Selected Analogs
Research Findings and Implications
- Synthetic Efficiency : Analogs like those in achieved >90% yields via Suzuki coupling, suggesting that similar strategies could optimize the synthesis of this compound .
- Structure-Activity Relationships (SAR) :
- Position 3 vs. 2 Substitution : Isopropoxy at position 3 (target compound) may offer better steric complementarity to hydrophobic binding pockets than position 2 analogs.
- Piperidine vs. Piperazine : Piperidine’s reduced polarity compared to piperazine could enhance blood-brain barrier penetration for CNS targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
